6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine
Description
6-Bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine is a brominated benzodiazole derivative with a dimethyl substitution at positions 1 and 2 and an amine group at position 4. Its molecular formula is C₉H₁₀BrN₃ (molecular weight: 240.11 g/mol). The compound’s structure combines a benzodiazole core (a benzene fused to a diazole ring containing two nitrogen atoms) with strategic substituents that influence its physicochemical and reactivity profiles.
Properties
IUPAC Name |
6-bromo-1,2-dimethylbenzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-12-9-7(11)3-6(10)4-8(9)13(5)2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBXDBGXBKOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1C)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-1,2-dimethylbenzene with an appropriate amine under cyclization conditions. The reaction is usually carried out in the presence of a catalyst such as copper powder and a solvent like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzodiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 227.07 g/mol. Its structure features a bromine atom at the 6th position and two methyl groups at the 1st and 2nd positions of the benzodiazole ring.
Chemistry
In synthetic chemistry, 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can undergo oxidation to form different derivatives or reduction to yield reduced forms of the benzodiazole ring.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of Br with nucleophiles | Sodium amide, thiourea |
| Oxidation | Formation of oxidized derivatives | Potassium permanganate, H₂O₂ |
| Reduction | Formation of reduced derivatives | Lithium aluminum hydride, NaBH₄ |
Biological Applications
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that benzodiazole derivatives can possess significant antimicrobial activity against various pathogens. Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazoles showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Benzodiazole compounds are being investigated for their ability to inhibit cancer cell proliferation. Case Study : A research article highlighted that certain benzodiazole derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism involved apoptosis induction through mitochondrial pathways .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with biological targets effectively.
Table 2: Therapeutic Applications of this compound
| Disease Targeted | Application Area | Research Findings |
|---|---|---|
| Cancer | Antitumor activity | Induces apoptosis in cancer cells |
| Infectious Diseases | Antimicrobial activity | Effective against bacterial strains |
| Neurological Disorders | Potential neuroprotective effects | Under investigation |
Mechanism of Action
The mechanism of action of 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine with analogous brominated heterocycles, focusing on structural, synthetic, and functional differences.
Table 1: Key Comparative Data
Structural and Functional Differences
- Core Heterocycle: The benzodiazole core (two adjacent nitrogens) contrasts with benzimidazole (two non-adjacent nitrogens; e.g., 2-(2-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine) and benzothiazole (sulfur replacing one nitrogen; e.g., 6-bromo-2-methylbenzothiazole). These differences alter electronic properties and hydrogen-bonding capacity . Carbazole (e.g., 6-bromo-1,4-dimethyl-9H-carbazole) features a fused tricyclic system, enabling π-stacking interactions suited for optoelectronic materials .
- The C4 amine in the target compound offers a nucleophilic site absent in 6-bromo-2-methylbenzothiazole, enabling derivatization via acylation or alkylation .
Pharmacological and Industrial Relevance
- Benzodiazole/Benzimidazole Derivatives : These are explored as kinase inhibitors or antimicrobial agents due to their planar structures and hydrogen-bonding capabilities. The target compound’s dimethyl groups may enhance membrane permeability compared to ethanamine-substituted analogs .
- Benzothiazoles : Applications in corrosion inhibition (e.g., 6-bromo-2-methylbenzothiazole) rely on sulfur’s electron-withdrawing effects .
- Triazolobenzodiazepines : Brominated variants (e.g., 8-bromo-1-methyl-6-phenyl-4H-triazolo[4,3-a][1,4]benzodiazepine) highlight the role of halogens in modulating CNS activity .
Biological Activity
6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine (CAS No. 713530-66-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C9H10BrN3
Molecular Weight: 240.1 g/mol
Purity: 96%
Structure
The compound features a benzodiazole ring with two methyl groups and a bromine atom at specific positions, which contributes to its biological activity.
Antitumor Activity
Research indicates that benzodiazole derivatives, including this compound, exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Growth: In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, related compounds have shown IC50 values in the low nanomolar range against specific targets like PLK4 and FGFR1 .
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition: The compound may interact with critical enzymes involved in cancer cell proliferation and survival. This interaction is facilitated by the presence of the amino group, which can form hydrogen bonds with target proteins .
- Signal Transduction Pathways: It has been suggested that similar compounds can influence signaling pathways such as STAT3, which is known to play a role in tumor growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives is often linked to their structural features. The following table summarizes key findings related to SAR:
| Compound | IC50 (nM) | Target | Notes |
|---|---|---|---|
| 6-Bromo derivative | <100 | PLK4 | Potent inhibitor |
| Indazole derivative | <40 | FGFR1 | High selectivity |
| Benzothiazole derivative | 15.8 | STAT3 | Direct inhibitor |
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Study 2: In Vivo Efficacy
In vivo studies demonstrated that this compound effectively inhibited tumor growth in mouse models of colon cancer. The treatment led to a reduction in tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
